molecular formula C32H45NO10 B10790415 Isaconitine;Pikraconitin

Isaconitine;Pikraconitin

Cat. No.: B10790415
M. Wt: 603.7 g/mol
InChI Key: DHJXZSFKLJCHLH-QJGSWPLISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isaconitine can be synthesized through various chemical reactions involving the precursor aconitine. The synthetic route typically involves the benzoylation of aconitine to produce benzoylaconine (Isaconitine). The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of Isaconitine involves the extraction of aconitine from the roots of Aconitum carmichaeli, followed by its chemical modification. The extraction process includes steps like maceration, filtration, and purification using solvents like ethanol and methanol .

Chemical Reactions Analysis

Types of Reactions

Isaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Isaconitine has a wide range of scientific research applications:

Mechanism of Action

Isaconitine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Isaconitine is unique compared to other similar compounds due to its specific pharmacological properties and molecular structure. Similar compounds include:

Isaconitine stands out due to its broader range of applications and more potent effects in certain therapeutic areas.

Properties

Molecular Formula

C32H45NO10

Molecular Weight

603.7 g/mol

IUPAC Name

[(1S,5R,8R,13R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,29-,30+,31-,32+/m0/s1

InChI Key

DHJXZSFKLJCHLH-QJGSWPLISA-N

Isomeric SMILES

CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@@]5(C6C4C[C@@](C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC

Origin of Product

United States

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